4-Bromo-2-(2-(dimethylamino)ethoxy)aniline
Description
Significance of Aryl Halides in Contemporary Organic Synthesis
Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. nih.govgoogle.comwikipedia.org Their importance stems from their ability to participate in a wide array of chemical reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. google.com The carbon-halogen bond's polarity and reactivity make aryl halides excellent substrates for numerous transformations. wikipedia.org
One of the most significant applications of aryl halides is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings. google.comwikipedia.orgnih.gov In these reactions, the halogen atom (commonly bromine or iodine) acts as a leaving group, allowing for the introduction of diverse alkyl, aryl, or vinyl groups. This capability is a cornerstone of modern drug discovery and materials science, enabling the assembly of complex molecular frameworks from simpler precursors. wikipedia.org
Furthermore, aryl halides serve as precursors for organometallic reagents, like Grignard reagents, and can undergo nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govjustia.com Their use as intermediates is integral to the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov
Structural Design and Synthetic Utility of Aminoalkoxy-Substituted Anilines
The aniline (B41778) moiety is a prevalent feature in many biologically active compounds and serves as a versatile synthetic handle. googleapis.com When an aniline structure is further functionalized with an aminoalkoxy group—a flexible chain containing an ether linkage and a terminal amine—it can impart desirable physicochemical properties to the molecule. This substitution is a common strategy in medicinal chemistry to enhance pharmacological profiles. googleapis.com
The aminoalkoxy side chain, such as the (2-(dimethylamino)ethoxy) group, can significantly influence a compound's solubility, lipophilicity, and basicity. The terminal amine can be protonated at physiological pH, which can improve aqueous solubility and facilitate interactions with biological targets through hydrogen bonding or ionic interactions. This feature is particularly valuable in the design of kinase inhibitors, where such side chains often occupy specific pockets in the target enzyme, enhancing binding affinity and selectivity. acs.org The combination of the aniline core with the aminoalkoxy chain creates a privileged scaffold for developing molecules that can modulate the activity of key biological pathways.
Overview of Research Trajectories for 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline
The primary research application for this compound is its role as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This compound is not typically the final active pharmaceutical ingredient but rather a crucial building block constructed to introduce specific functionalities into a larger, more complex molecule.
A significant research trajectory for this compound is demonstrated in its use for the preparation of pyrrolo[2,3-d]pyrimidine derivatives, which are potent and selective inhibitors of Tec family kinases. Tec kinases are involved in the signaling pathways of various immune cell receptors, making them attractive targets for the treatment of inflammatory and autoimmune diseases.
In this synthetic context, this compound provides three key features:
The aniline amino group serves as a reactive site for coupling with other molecular fragments to build the core heterocyclic structure of the inhibitor.
The bromo substituent at the 4-position acts as a synthetic handle for late-stage functionalization, typically via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups to modulate potency and selectivity.
The (2-(dimethylamino)ethoxy) side chain is incorporated to enhance solubility and provide a key binding interaction with the target kinase.
The synthesis of this intermediate itself involves the reduction of a nitro-group precursor, as detailed in the table below, which is based on procedures outlined in patent literature for the development of novel kinase inhibitors.
| Synthesis of this compound | |
| Starting Material | 1-Bromo-2-(2-(dimethylamino)ethoxy)-4-nitrobenzene |
| Reagents | Iron (Fe) powder, Ammonium (B1175870) Chloride (NH₄Cl) |
| Solvent | Ethanol (EtOH), Water (H₂O) |
| Reaction Conditions | The mixture is heated to reflux. |
| Product | This compound |
| Description | This reaction is a standard reduction of an aromatic nitro group to an aniline using iron metal in the presence of a mild acid source like ammonium chloride. The process is a well-established and efficient method for this type of transformation. |
This specific application underscores the compound's value in drug discovery programs aimed at producing highly specific and potent inhibitors for well-defined biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15BrN2O |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-bromo-2-[2-(dimethylamino)ethoxy]aniline |
InChI |
InChI=1S/C10H15BrN2O/c1-13(2)5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
OIEONBBPXVOYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis
¹H NMR spectroscopy would provide critical information on the electronic environment and connectivity of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, and the methyl groups of the dimethylamino moiety. Analysis of the chemical shifts (δ, in ppm) and spin-spin coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton. For instance, the aromatic protons would exhibit splitting patterns (e.g., doublet, doublet of doublets) characteristic of their substitution pattern on the benzene (B151609) ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination
¹³C NMR spectroscopy would be used to identify all unique carbon environments within the molecule. The spectrum would display signals corresponding to the aromatic carbons (with distinct shifts for those bonded to bromine, oxygen, and nitrogen), the methylene carbons of the ethoxy chain, and the carbons of the dimethylamino group. This technique is essential for confirming the carbon framework of the compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the molecular structure, various 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity between adjacent protons, such as those on the ethoxy chain and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary carbons and heteroatoms, for example, by showing a correlation from the methylene protons adjacent to the oxygen to the aromatic carbon at position 2.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline would be expected to show characteristic absorption bands for:
N-H stretching of the primary amine group (aniline), typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching for both aromatic and aliphatic (sp³ hybridized) carbons, appearing just above and below 3000 cm⁻¹, respectively.
C=C stretching of the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.
C-O stretching of the ether linkage, usually observed in the 1000-1300 cm⁻¹ range.
C-N stretching of both the aniline (B41778) and the dimethylamino group.
C-Br stretching , which would appear at lower frequencies in the fingerprint region.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.
MS would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The presence of a bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units (M⁺ and M+2⁺). The fragmentation pattern would offer further structural clues, likely showing cleavage of the ether bond or loss of the dimethylamino group.
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₅BrN₂O).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would display absorption maxima (λmax) corresponding to π→π* transitions within the substituted benzene ring. The position and intensity of these absorptions are influenced by the various substituents (bromo, amino, and ethoxy groups) on the aromatic system, providing information about the extent of conjugation.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Following a comprehensive search of scientific literature and crystallographic databases, experimental X-ray crystallography data for the specific compound this compound could not be located. As a result, a detailed analysis of its solid-state molecular and supramolecular structure based on experimental data cannot be provided at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the crystal lattice. This technique would provide invaluable information on the molecular geometry, conformational preferences, and non-covalent interactions of this compound.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without experimental crystallographic data, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined. This information is crucial for a fundamental understanding of the molecule's geometry and steric properties.
Analysis of Crystal Packing and Lattice Dynamics
A detailed analysis of the crystal packing and lattice dynamics of this compound is not possible without the corresponding crystallographic information file (CIF). Such an analysis would reveal how the individual molecules arrange themselves in the solid state, which is governed by a delicate balance of intermolecular forces.
Identification of Intramolecular and Intermolecular Hydrogen Bonding Networks and Halogen Bonding Interactions
The elucidation of intramolecular and intermolecular hydrogen bonding networks, as well as potential halogen bonding interactions involving the bromine atom, is contingent upon the availability of a solved crystal structure. These non-covalent interactions play a critical role in determining the supramolecular architecture and influencing the physicochemical properties of the compound in the solid state.
In the absence of experimental data, theoretical calculations could provide insights into the probable molecular structure and intermolecular interactions of this compound. However, such computational models would require experimental validation for confirmation.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry Optimization
Quantum mechanical calculations are fundamental to modern computational chemistry, offering a route to determine the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the stability and reactivity of 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT calculations can provide optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges.
For substituted anilines, DFT has been shown to be a robust method for reproducing experimental values with high accuracy. researchgate.net The presence of a bromine atom, an ethoxy group, and a dimethylamino group on the aniline (B41778) ring influences the electron density distribution and molecular geometry. The bromine atom acts as an electron-withdrawing group through induction but a weak deactivator due to hyperconjugation. The (dimethylamino)ethoxy group, particularly the ether oxygen, is an electron-donating group, which affects the electronic properties of the aromatic ring. DFT calculations would likely show a planar or near-planar geometry for the aniline ring, with the substituents causing minor deviations in bond lengths and angles from those of unsubstituted aniline. The flexible (dimethylamino)ethoxy side chain would have multiple possible conformations, with the lowest energy conformer being the most populated.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-O Bond Length (Aromatic) | ~1.36 Å |
| C-N Bond Length (Aniline) | ~1.40 Å |
| C-C-N Bond Angle (Aniline) | ~120° |
Note: These are representative values based on DFT calculations of similar substituted aromatic compounds.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules containing halogens like bromine, a basis set that includes polarization and diffuse functions is generally required for accurate results. A common choice for such systems is the 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy. globalresearchonline.netasianpubs.org
The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is one of the most widely used exchange-correlation functionals for organic molecules, as it often yields results that are in good agreement with experimental data for a wide range of properties. globalresearchonline.netresearchgate.net Studies on halogenated anilines have demonstrated that the B3LYP functional combined with the 6-311++G(d,p) basis set can accurately predict vibrational frequencies and molecular structures. globalresearchonline.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for interpreting experimental spectra and can also predict spectroscopic properties before a compound is synthesized.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). mdpi.com For this compound, the UV-Vis spectrum is expected to be influenced by the electronic transitions between molecular orbitals. The presence of the electron-donating amino and alkoxy groups and the bromine atom on the aromatic ring will likely result in absorption maxima in the UV region.
TD-DFT calculations, often performed with the B3LYP functional and a 6-311++G(d,p) basis set, can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net For substituted anilines, the main electronic transitions are typically of the π → π* type. The calculated spectra can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions.
Table 2: Predicted UV-Vis Absorption Data for this compound using TD-DFT
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO -> LUMO | ~300-320 | >0.1 |
| HOMO-1 -> LUMO | ~270-290 | >0.1 |
Note: These are representative values based on TD-DFT calculations of similar substituted anilines.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. globalresearchonline.net By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved.
For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-Br stretching, C-O stretching of the ether linkage, and various aromatic C-H and C-C vibrations. DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set have been shown to provide good agreement with experimental vibrational frequencies for bromoanilines, often with the use of a scaling factor to account for anharmonicity. asianpubs.org
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | 3450-3550 |
| N-H Stretch (symmetric) | 3350-3450 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C-O Stretch (ether) | 1200-1270 |
| C-Br Stretch | 500-600 |
Note: These are representative values based on DFT calculations of similar substituted anilines. globalresearchonline.netasianpubs.org
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen and oxygen atoms of the substituents, reflecting the electron-donating nature of the amino and ethoxy groups. The LUMO is likely to be distributed over the aromatic ring. The presence of electron-donating groups tends to raise the HOMO energy level, which can decrease the HOMO-LUMO gap and increase the reactivity of the molecule toward electrophiles. researchgate.net
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity. A smaller HOMO-LUMO gap generally corresponds to a softer, more reactive molecule.
Table 4: Predicted Frontier Orbital Energies and Reactivity Indices for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.0 to -5.5 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Chemical Hardness | 2.0 to 2.5 |
Note: These are representative values based on DFT calculations of similar substituted anilines. researchgate.netthaiscience.info
Conformational Analysis and Tautomeric Stability Investigations
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its interactions with other molecules. For this compound, a key area of conformational flexibility lies in the (dimethylamino)ethoxy side chain. Rotation around the various single bonds (C-C, C-O, C-N) would give rise to a multitude of conformers with different spatial arrangements and potential energies.
Density Functional Theory (DFT) is a common method to explore these conformational possibilities. scispace.com By performing a potential energy surface scan for the rotation of dihedral angles within the ethoxyamine side chain, researchers can identify local energy minima corresponding to stable conformers. It is anticipated that the most stable conformers would be those that minimize steric hindrance between the bulky dimethylamino group, the aniline ring, and the bromo substituent. Intramolecular hydrogen bonding between the amine hydrogen and the ether oxygen might also play a role in stabilizing certain conformations.
Tautomerism, the interconversion of structural isomers, is another important consideration. For anilines, imine-enamine tautomerism is a possibility, although the aromatic aniline form is generally overwhelmingly more stable. Theoretical calculations, likely employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G**), could quantify the energy difference between the aniline tautomer and its potential imine tautomers. researchgate.net It is highly probable that the aromatic stabilization of the benzene (B151609) ring would make the aniline form significantly more stable, rendering the contribution of other tautomers negligible under normal conditions. nih.govmdpi.comnih.gov
Table 1: Predicted Relative Energies of Potential Tautomers of this compound
| Tautomer | Structure | Predicted Relative Energy (kcal/mol) |
| Aniline (most stable) | 0 | |
| Imino-quinoid | > 20 |
Note: The relative energy is a hypothetical value based on the known stability of aniline tautomers. The actual value would require specific computational calculations.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, electrophilic aromatic substitution is a key reaction class. slideshare.net The substituents on the aniline ring—the bromo group, the amino group, and the (dimethylamino)ethoxy group—will direct the position of incoming electrophiles. The amino group is a strong activating group and is ortho-, para-directing. The (dimethylamino)ethoxy group is also activating and ortho-, para-directing. The bromo group is deactivating but ortho-, para-directing.
DFT calculations can be used to model the mechanism of, for example, nitration or halogenation. researchgate.netnih.gov This would involve locating the transition state structures for the electrophilic attack at the different possible positions on the aromatic ring. nih.gov The energy of these transition states would reveal the most likely site of substitution. Given the powerful activating nature of the amino and alkoxy groups, it is expected that electrophilic substitution would occur at the positions ortho and para to the amino group that are not already substituted.
Table 2: Predicted Activation Barriers for Electrophilic Nitration at Different Positions
| Position of Attack | Predicted Relative Activation Energy (kcal/mol) |
| C3 | High |
| C5 | Moderate |
| C6 | Low |
Note: These are qualitative predictions based on substituent effects. Actual values would require specific transition state calculations.
Non-Linear Optical (NLO) Property Prediction and Hyperpolarizability Calculations
Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ripublication.com Substituted anilines, with their electron-donating amino groups and potential for intramolecular charge transfer, are a well-studied class of NLO materials. researchgate.netmq.edu.au The presence of the electron-donating amino and alkoxy groups, along with the polarizable bromo substituent, suggests that this compound may possess significant NLO properties.
Computational methods, particularly DFT, are widely used to predict NLO properties. plu.mxnih.govfrontiersin.org The key parameters are the polarizability (α) and the first-order hyperpolarizability (β). mdpi.comanalis.com.my These can be calculated using specialized computational techniques, often employing functionals like CAM-B3LYP which are known to perform well for NLO properties. worldscientific.comunamur.be The calculated hyperpolarizability would provide a theoretical measure of the molecule's potential as an NLO material. researchgate.netnih.govresearchgate.net
Table 3: Predicted NLO Properties of this compound
| Property | Symbol | Predicted Value (a.u.) |
| Dipole Moment | μ | ~ 3-5 D |
| Polarizability | α | ~ 200-300 |
| First Hyperpolarizability | β | ~ 1000-2000 |
Note: These values are hypothetical and are based on trends observed in similar substituted anilines. They would need to be confirmed by specific calculations.
Supramolecular Interactions and Molecular Recognition Phenomena
Supramolecular chemistry involves the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. rsc.org The functional groups present in this compound—the primary amine, the ether oxygen, and the tertiary amine—are all capable of participating in hydrogen bonding. The aromatic ring can also engage in π-π stacking interactions.
Computational modeling can be used to investigate how this molecule might interact with other molecules or surfaces. For example, molecular docking studies could predict how it might bind to a biological receptor, a key aspect of molecular recognition. mdpi.comnih.gov The amino group can act as a hydrogen bond donor, while the ether oxygen and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. These interactions are fundamental to the formation of supramolecular assemblies and for the molecule to be recognized by other chemical entities. nih.gov
Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 2 Dimethylamino Ethoxy Aniline
Reactivity at the Bromo Substituent
The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the site of the bromo substituent. The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation (for Suzuki and Stille reactions) or coordination of the coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov For 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline, a Suzuki coupling could introduce various aryl, heteroaryl, or alkyl groups at the 4-position. nih.govresearchgate.net The electron-donating nature of the amino and ethoxy groups can influence the rate of the initial oxidative addition step. researchgate.net
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It has become a premier method for synthesizing aryl amines, largely replacing harsher classical methods. wikipedia.org Applying this reaction to the bromo substituent would allow for the introduction of a second amino group, leading to the synthesis of substituted phenylenediamine derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. beilstein-journals.orgorganic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a method for the arylation of alkenes and typically proceeds with high stereoselectivity. organic-chemistry.org This would allow for the introduction of vinyl or substituted vinyl groups at the 4-position of the aniline (B41778) ring.
Below is a table summarizing typical conditions for these reactions based on studies with similar bromoaniline substrates.
| Reaction Type | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent | Reference(s) |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, CataCXium A | K₂CO₃, K₃PO₄, Na₂CO₃ | Toluene, 2-MeTHF, Dioxane/H₂O | nih.govmdpi.combeilstein-journals.org |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, t-BuXPhos, BINAP | KOt-Bu, Cs₂CO₃, t-BuONa | Toluene, Dioxane | wikipedia.orgbeilstein-journals.orgnih.gov |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Toluene, Water | wikipedia.orgorganic-chemistry.orgresearchgate.net |
Nucleophilic aromatic substitution (SₙAr) is a pathway to replace a halide on an aromatic ring with a nucleophile. The most common mechanism is the addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov
The aromatic ring of this compound contains two electron-donating groups (the amino and the dimethylaminoethoxy groups). These groups destabilize the negative charge that would build up on the ring during the formation of a Meisenheimer complex, making the classical SₙAr addition-elimination mechanism energetically unfavorable. libretexts.org Therefore, displacing the bromo group via this pathway would require extremely harsh reaction conditions.
An alternative, though less common, mechanism is the elimination-addition (benzyne) pathway, which occurs under the action of a very strong base. youtube.com This mechanism involves the deprotonation of a hydrogen adjacent to the bromine, followed by the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the product. This pathway is generally not regioselective if the benzyne is unsymmetrical, leading to mixtures of products.
Functionalization of the Amino Group
The primary aromatic amino group is a versatile handle for a variety of chemical transformations, including acylation, alkylation, condensation, and diazotization reactions.
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with various electrophiles.
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. A common example is acetylation using acetic anhydride (B1165640). chegg.com This transformation is often used as a protecting group strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions during subsequent electrophilic aromatic substitution steps. researchgate.net
Alkylation: N-alkylation introduces alkyl groups onto the amino nitrogen, converting the primary amine into a secondary or tertiary amine. nih.gov This can be achieved using alkyl halides or through other methods like reductive amination.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This functional group is important in medicinal chemistry and can also serve as a protecting group for the amine.
| Transformation | Reagent Type | Example Reagent | Product Functional Group | Reference(s) |
| Acylation | Acyl Halide / Anhydride | Acetic Anhydride | Amide | chegg.comresearchgate.net |
| Alkylation | Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine | nih.gov |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | N/A |
Primary aromatic amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.comnih.gov The reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net Schiff bases are versatile intermediates and have applications in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. internationaljournalcorner.comnih.gov
| Carbonyl Compound | General Structure | Product Type | Reference(s) |
| Aldehyde | R-CHO | Aldimine (Schiff Base) | nih.govresearchgate.net |
| Ketone | R-CO-R' | Ketimine (Schiff Base) | internationaljournalcorner.com |
The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. jchemrev.com This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt. jchemrev.com
The resulting aryldiazonium salt is a potent electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This reaction forms an azo compound, characterized by the -N=N- functional group, which links the two aromatic rings. researchgate.net Azo compounds are often brightly colored due to their extended conjugated π-electron systems and form the largest class of synthetic dyes. jchemrev.comyoutube.com The coupling partner's identity and the pH of the reaction medium are critical for directing the substitution and achieving the desired dye. organic-chemistry.org
Modifications of the (Dimethylamino)ethoxy Side Chain
The (dimethylamino)ethoxy side chain of this compound offers two primary sites for chemical modification: the terminal tertiary amine and the ether linkage. These sites allow for a range of derivatization strategies to alter the compound's physicochemical properties.
Manipulation of the Terminal Dimethylamine (B145610) Moiety
The terminal dimethylamine group is a nucleophilic and basic center, making it susceptible to several key transformations, including quaternization, oxidation, and demethylation.
Quaternization: The lone pair of electrons on the nitrogen atom allows for reaction with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, converts the neutral tertiary amine into a permanently charged quaternary ammonium group. The reaction rate is influenced by the nature of the alkylating agent and the steric environment of the amine. For instance, methyl iodide is a highly effective reagent for the quaternization of tertiary amines. dtic.mil This transformation significantly increases the hydrophilicity of the molecule.
N-Oxidation: The tertiary amine can be oxidized to form an N-oxide derivative. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.com The resulting N-oxide is a polar, hygroscopic solid with altered basicity compared to the parent amine. googleapis.com This modification can serve as a strategy to modulate the electronic properties and biological interactions of the parent molecule.
Demethylation: While less common as a direct synthetic strategy, the removal of one or both methyl groups is a possible transformation. This can sometimes be achieved through a two-step process involving quaternization followed by nucleophilic displacement to remove a methyl group. Another approach involves the use of specific demethylating agents, although this can be challenging to perform selectively. Oxidative N-demethylation is a known metabolic pathway for N,N-dimethylanilines, often proceeding through complex enzymatic mechanisms. google.com
Table 1: Representative Reactions of the Terminal Dimethylamine Moiety
| Reaction Type | Reagent(s) | Product | Key Transformation |
|---|---|---|---|
| Quaternization | Methyl Iodide (CH₃I) | 2-(2-(4-Bromo-2-aminophenoxy)ethyl)-N,N,N-trimethylammonium iodide | Converts tertiary amine to a quaternary ammonium salt. dtic.mil |
| N-Oxidation | m-CPBA or H₂O₂ | (2-(4-Bromo-2-aminophenoxy)ethyl)dimethylamine oxide | Oxidizes the tertiary amine to an N-oxide. researchgate.netgoogleapis.com |
Ether Cleavage and Exchange Reactions
The ether bond in the 2-(dimethylamino)ethoxy side chain connects the functional side chain to the aniline core. This bond is generally stable but can be cleaved under stringent acidic conditions.
Acid-Catalyzed Cleavage: Aryl alkyl ethers are susceptible to cleavage by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). A nucleophile, in this case, the bromide or iodide ion, then attacks the adjacent alkyl carbon, cleaving the C-O bond. core.ac.uk
Due to the stability of the aryl C-O bond, the cleavage of an aryl alkyl ether, such as this compound, exclusively yields a phenol (B47542) and an alkyl halide. core.ac.uk The nucleophilic attack occurs at the less sterically hindered carbon of the ethyl group, leading to the formation of 4-bromo-2-aminophenol and 2-(dimethylamino)ethyl halide. The use of excess acid can also lead to the protonation of the aniline and dimethylamino groups.
Lewis Acid-Mediated Cleavage: Strong Lewis acids, particularly boron tribromide (BBr₃), are highly effective reagents for the cleavage of aryl ethers, often under milder conditions than strong protic acids. masterorganicchemistry.comnih.gov The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, facilitating the cleavage of the C-O bond. nih.gov Similar to acid-catalyzed cleavage, this method would yield 4-bromo-2-aminophenol.
Ether exchange reactions, where the entire (dimethylamino)ethoxy group is substituted, are not a typical pathway for this class of compounds under standard conditions. The primary reactivity of the ether linkage is cleavage.
Table 2: Ether Cleavage Reactions
| Reagent | Expected Products | Mechanism Type | Notes |
|---|---|---|---|
| Hydrobromic Acid (HBr) | 4-Bromo-2-aminophenol and 2-(dimethylamino)ethyl bromide | Sₙ2 | Requires strong acid and typically elevated temperatures. masterorganicchemistry.comcore.ac.uk |
| Boron Tribromide (BBr₃) | 4-Bromo-2-aminophenol and 2-(dimethylamino)ethyl bromide (after workup) | Lewis acid-mediated | Often more efficient and proceeds under milder conditions than HBr. nih.govnih.gov |
Exploration of Advanced Applications and Functional Materials
Precursors for Ligand Synthesis in Coordination Chemistry
There is currently no available research detailing the use of 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline as a precursor for the synthesis of chelate ligands. Scientific literature has explored other bromoaniline derivatives for creating Schiff base and azo dye ligands, which subsequently form complexes with various metal ions. These studies often investigate the coordination behavior and potential applications of the resulting metal complexes, for instance, as chemosensors. However, specific research into the design, metal complexation, and catalytic applications of ligands derived from this compound has not been reported.
Design of Chelate Ligands with Aminobenzyl and Ether Functionalities
No published studies were found that focus on the design and synthesis of chelate ligands specifically from this compound, which would incorporate its characteristic aminobenzyl and ether functionalities.
Investigation of Metal Complexation Modes and Stability
As no ligands derived from this compound have been reported, there is no corresponding data on their metal complexation modes or the stability of any potential metal complexes.
Catalytic Applications of Derived Metal Complexes
The catalytic applications of metal complexes are a significant area of research, with studies exploring the use of various transition metal complexes with main group elements as supporting ligands. However, in the absence of synthesized metal complexes from this compound, no information on their potential catalytic activities is available.
Integration into Polymer Science and Materials Chemistry
The integration of this compound into polymer science and materials chemistry has not been documented in the available scientific literature. While aniline (B41778) and its derivatives are utilized in the synthesis of polymers like polyaniline, specific studies involving this compound as a monomer are absent.
Monomer Unit for Polymerization Reactions
There are no research articles or patents describing the use of this compound as a monomer unit in polymerization reactions. Consequently, no data on polymerization conditions, polymer properties, or potential applications exists.
Synthesis of Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecularly Imprinted Polymers (MIPs) are a class of synthetic polymers with binding sites tailored for a specific molecule. The synthesis of MIPs involves polymerizing functional and cross-linking monomers in the presence of a template molecule. While a wide array of functional monomers are used in MIP synthesis, there is no evidence in the literature of this compound being employed for this purpose. Therefore, no data regarding its use in creating MIPs for selective recognition is available.
Development of Chemosensors and Fluorescent Probes
The inherent functionalities of this compound make it an attractive scaffold for the design of chemosensors and fluorescent probes for the detection of various analytes.
Aniline and its derivatives are known to be fluorescent due to the π-conjugated system of the benzene (B151609) ring. The photophysical properties, however, are highly sensitive to the nature and position of substituents. rsc.orgresearchgate.net Electron-donating groups, such as the amino and alkoxy groups present in this compound, generally enhance fluorescence quantum yield. researchgate.net Conversely, heavy atoms like bromine can decrease fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the net fluorescence of this compound depends on the interplay of these competing effects.
The following table presents photophysical data for related aniline and aromatic compounds to illustrate the range of properties observed.
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent |
| Aniline | ~280 | ~340 | ~0.03 | Cyclohexane |
| N,N-Dimethylaniline | ~295 | ~350 | ~0.11 | Cyclohexane |
| 4-Bromo-N-(4-bromophenyl)aniline | Not specified | Not specified | Not specified | Not specified |
| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein | 440 (cationic form) | 515 | Not specified | Aqueous Buffer (pH 3) |
This table is for illustrative purposes, showing data for related structures. Data for this compound is not available.
The design of a chemosensor based on this compound would leverage its potential binding sites and its signaling capabilities (e.g., fluorescence or redox potential changes). The molecule possesses several potential coordination sites for metal ions, including the aniline nitrogen, the ether oxygen, and the tertiary amine nitrogen of the dimethylamino group. This arrangement could form a chelating "pocket" for specific metal ions.
Upon binding of a metal ion, several photophysical processes could be modulated to produce a detectable signal:
Photoinduced Electron Transfer (PET): The lone pair of electrons on the nitrogen atoms can quench the fluorescence of the aromatic ring through PET. If a target ion binds to these nitrogen atoms, it would inhibit the PET process, leading to a "turn-on" fluorescence response. This is a common and effective sensing mechanism. nih.gov
Intramolecular Charge Transfer (ICT): The electron-donating amino and alkoxy groups and the π-system of the aniline ring can facilitate ICT upon photoexcitation. The binding of an analyte can alter the energy of the ICT state, causing a shift in the emission wavelength (a ratiometric response).
Electrochemical Studies of Aniline Derivatives
The electrochemical properties of aniline and its derivatives have been extensively studied, primarily due to their ability to form electroactive and conducting polymers. nih.govopenaccessjournals.com
The electrochemical oxidation of aniline derivatives typically proceeds via a one-electron transfer to form a radical cation. nih.govmdpi.com The stability and subsequent reactivity of this intermediate are heavily influenced by the substituents on the aromatic ring.
For this compound, the redox behavior would be governed by the combined electronic effects of its substituents:
-NH₂ (Amino group): Strongly electron-donating, which stabilizes the radical cation and lowers the oxidation potential.
-O-(CH₂)₂N(CH₃)₂ (Ethoxy side chain): The ether oxygen is also electron-donating, further lowering the oxidation potential.
The net effect would likely result in an oxidation potential that is higher than that of 2-ethoxyaniline but lower than that of 4-bromoaniline (B143363). The oxidation of the tertiary amine is also possible but typically occurs at higher potentials than the aromatic amine. The initial oxidation is expected to be a reversible or quasi-reversible process, which can be studied using techniques like cyclic voltammetry. Data for related substituted anilines provide a basis for estimating this behavior. nih.govresearchgate.net
Table of Oxidation Potentials for Related Aniline Compounds
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Conditions |
| Aniline | +0.98 | Pt electrode, Acetonitrile |
| 4-Methoxyaniline (p-anisidine) | +0.62 | Pt electrode, Acetonitrile |
| 4-Bromoaniline | +0.97 | Pt electrode, Acetonitrile |
| 4-Chloroaniline | +0.96 | Pt electrode, Acetonitrile |
Source: Adapted from literature data. mdpi.com
A primary electrochemical application of aniline derivatives is their use as monomers for electrosynthesis, specifically electropolymerization. mdpi.com Upon electrochemical oxidation, the generated aniline radical cation can couple with another radical cation or a neutral monomer, leading to the growth of a polymer film on the electrode surface. acs.orgacs.org
The electropolymerization of this compound would likely result in a functionalized polyaniline film. The bulky side chain would influence the morphology and processability of the polymer. The presence of the bromo-substituent may affect the regiochemistry of the coupling reactions. The resulting polymer would be electroactive, capable of undergoing reversible redox switching, which is characteristic of polyanilines.
Such functionalized polymer films have numerous applications:
Sensors: The incorporated dimethylamino and ether functionalities could act as recognition sites for ions or molecules, with the binding event being transduced as a change in the polymer's conductivity or redox potential.
Electrochromic Devices: The redox states of polyanilines often have distinct colors, allowing the film to change color in response to an applied potential.
Corrosion Protection: Polyaniline coatings are known to provide effective corrosion resistance for metals.
The synthesis of functional polymers from aniline derivatives is a robust strategy for creating materials with tailored electronic and chemical properties for a wide range of advanced applications. researchgate.netresearchgate.net
Future Research Directions and Emerging Challenges
Development of Highly Stereoselective Synthetic Routes
The synthesis of complex organic molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry. For derivatives of 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline that may possess chiral centers, the development of highly stereoselective synthetic routes is a critical future challenge.
Future research in this area should focus on several key aspects. Methodologies for the stereoselective synthesis of δ- and ε-amino ketone derivatives from N-tert-butanesulfinyl aldimines and functionalized organolithium compounds could be adapted to produce chiral precursors for the aniline (B41778) . nih.gov The development of catalytic systems that can control the stereochemistry of key bond-forming reactions will be paramount. This includes the exploration of chiral catalysts for reactions such as asymmetric hydrogenation, amination, or etherification, which could be employed to construct the molecule's backbone with high enantiomeric or diastereomeric purity. acs.org
Furthermore, enzymatic catalysis presents a promising avenue for the enantioselective functionalization of cyclic amines, a strategy that could be conceptually applied to the synthesis of chiral precursors to the title compound. acs.org The development of biocatalytic methods for the synthesis of this compound could offer a more sustainable and efficient alternative to traditional chemical synthesis. acs.org
Deeper Mechanistic Understanding of Complex Transformation Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and developing new applications. Future research should aim to elucidate the complex transformation pathways of this compound.
Mechanistic studies could involve a combination of experimental and computational techniques to probe the intermediates and transition states of key reactions. For instance, studies on the organocatalytic oxidation of substituted anilines have provided clear evidence for the distinct mechanistic intermediates involved, and similar investigations could be applied to the title compound. rsc.org High-resolution mass spectrometry and other advanced spectroscopic techniques can be employed to identify and characterize transient species in reaction pathways. rsc.org
Moreover, understanding the role of the various functional groups within the molecule during a reaction is crucial. For example, the interplay between the bromo, ethoxy, and dimethylamino groups in directing the regioselectivity and stereoselectivity of electrophilic aromatic substitution or other transformations warrants detailed investigation. Mechanistic studies on the hydroalkoxylation of dienes have revealed the importance of synergistic photoredox and copper catalysis, highlighting the complexity of seemingly straightforward transformations. acs.orgacs.org
Advanced Computational Design of Derivatives with Tailored Electronic and Photophysical Properties
Computational chemistry offers a powerful tool for the rational design of novel molecules with specific electronic and photophysical properties. Future research should leverage advanced computational methods to design derivatives of this compound with tailored characteristics.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the structural parameters, electronic properties (such as ionization potentials and electron affinities), and spectral properties of novel aniline-based oligomers. physchemres.orgresearchgate.net These computational approaches can be used to screen a virtual library of derivatives of this compound, varying the substituents on the aromatic ring or modifying the side chain to tune the HOMO-LUMO energy gap and other electronic properties. physchemres.orgresearchgate.net The effect of substituents on the electronic properties of aniline and its oligomers has been a subject of computational studies, which can provide a foundation for designing new materials. acs.orgresearcher.life
A key goal of this computational design would be to predict and optimize properties relevant to material science applications, such as nonlinear optical activity or fluorescence. nih.gov The table below illustrates a hypothetical outcome of such a computational study, showcasing how different substituents could modulate the electronic properties of designed derivatives.
| Derivative | Substituent at C5 | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |
| 1 | -H | -5.21 | -0.98 | 4.23 |
| 2 | -NO2 | -5.89 | -1.54 | 4.35 |
| 3 | -CN | -5.75 | -1.42 | 4.33 |
| 4 | -OCH3 | -4.98 | -0.85 | 4.13 |
Note: The data in this table is illustrative and intended to represent the type of results that could be generated from computational studies.
Expanding the Scope of Material Science and Supramolecular Applications
The unique structural features of this compound, including its potential for hydrogen bonding, π-π stacking, and coordination with metal ions, make it an attractive candidate for applications in material science and supramolecular chemistry.
Future research should explore the self-assembly of this molecule and its derivatives to form well-defined supramolecular architectures. The principles of aniline-phenol recognition, which can lead to the formation of cocrystals with specific hydrogen-bonded synthons, could be applied to create novel materials. nih.gov The interplay of hydrogen bonding and π-π stacking interactions can be harnessed to control the packing of molecules in the solid state, leading to materials with desired properties. semanticscholar.orgresearchgate.netnih.gov
The development of functional materials based on this aniline derivative is another promising research direction. For instance, bromoaniline-based Schiff base chemosensors have shown potential for the selective detection of metal ions. nih.gov Similarly, derivatives of this compound could be explored as sensors, nonlinear optical materials, or components in organic electronic devices. nih.govrsc.orgresearchgate.netmdpi.com The functionalization of aniline monomers and their subsequent polymerization can lead to new conductive polymers with applications in chemical sensors. nih.govrsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from molecular design to synthesis optimization. doaj.orgresearchgate.net Future research on this compound and its derivatives will greatly benefit from the application of these powerful computational tools.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves introducing the dimethylaminoethoxy substituent via nucleophilic substitution or coupling reactions. For example, a similar compound, 4-bromo-2-(2-(piperidin-1-yl)ethoxy)-N-(2-(piperidin-1-yl)ethyl)aniline, was synthesized by reacting brominated aniline derivatives with alkylating agents under reflux, followed by purification via column chromatography (DCM/MeOH with NH₃) to achieve 78% yield . Key optimization steps include:
- Temperature control : Maintaining reflux conditions to ensure complete reaction.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Column chromatography or recrystallization improves purity.
A comparative table of reaction parameters (e.g., solvents, catalysts, yields) from analogous syntheses can guide optimization.
Q. How can the structure and purity of this compound be characterized?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, analogous bromoanilines show distinct aromatic proton shifts (δ 6.8–7.5 ppm) and dimethylamino group signals (δ 2.2–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₀H₁₄BrN₂O, expected [M+H]⁺ = 273.03).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography : For crystalline derivatives, compare bond lengths/angles with structurally related compounds (e.g., 4-bromo-2-methoxyaniline ).
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH-dependent degradation : Test aqueous solutions at pH 2–12 (using HCl/NaOH) and monitor via HPLC. Bromoaniline derivatives often degrade in strongly acidic/basic conditions due to hydrolysis of the ether linkage .
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, similar compounds with dimethylaminoethoxy groups exhibit stability up to 150°C .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photoactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during synthesis?
Methodological Answer: Systematic troubleshooting involves:
- Byproduct identification : Use LC-MS or GC-MS to detect impurities. For instance, over-alkylation or oxidation byproducts (e.g., N-oxide formation) may arise .
- Kinetic studies : Vary reaction time/temperature to identify optimal conditions. A Arrhenius plot can reveal activation energy barriers.
- Computational modeling : DFT calculations to predict reactive intermediates (e.g., transition states in nucleophilic substitution) .
Document findings in a comparative table, highlighting variables (e.g., catalyst loading, solvent polarity) and their impact on yield .
Q. How to design experiments to study the electronic effects of the dimethylaminoethoxy group on aromatic substitution reactions?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing dimethylamino with piperidine or morpholine) and compare reaction rates .
- Kinetic isotope effects (KIE) : Use deuterated solvents to probe mechanistic pathways (e.g., electrophilic vs. nucleophilic aromatic substitution).
- Spectroscopic probes : UV-Vis spectroscopy to monitor charge-transfer interactions influenced by the dimethylamino group’s electron-donating effect .
Q. What methodologies are recommended for evaluating the biological activity of this compound, particularly in cytotoxic or receptor-binding assays?
Methodological Answer:
- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7). For example, tricyclic indoline derivatives with bromoaniline moieties showed IC₅₀ values <10 µM .
- Receptor-binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity. Structural analogs of 4-bromo-2,5-dimethoxyphenethylamine demonstrated receptor selectivity .
- Molecular docking : Simulate interactions with target proteins (e.g., β-secretase) to prioritize in vitro testing .
Q. How can structure-activity relationship (SAR) studies be structured to explore the impact of substituents on pharmacological properties?
Methodological Answer:
- Analog synthesis : Prepare derivatives with varying halogen (Br vs. Cl), alkoxy (methoxy vs. ethoxy), or amino (dimethylamino vs. diethylamino) groups .
- Pharmacological profiling : Test analogs in parallel assays (e.g., cytotoxicity, solubility, logP). For example, tert-butyl substituents improved lipophilicity in 4-bromo-2-tert-butylaniline .
- Multivariate analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
Q. What advanced analytical techniques can resolve challenges in quantifying trace impurities or degradation products?
Methodological Answer:
- LC-MS/MS : Employ tandem mass spectrometry for low-abundance impurity detection (e.g., limit of quantification <0.1%) .
- NMR hyphenation : LC-NMR or DOSY experiments to isolate and characterize unstable intermediates .
- Forced degradation studies : Expose the compound to heat, light, or oxidants (e.g., H₂O₂) and profile degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
